(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride
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Overview
Description
(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O4 and its molecular weight is 252.7. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids, including similar compounds, have shown significant antimicrobial and antifungal activities. These compounds exhibit good activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Synthesis of Amino Acids : The compound has been used in the synthesis of unique amino acids like (2S,5R)-5-hydroxylysine, which is essential to collagen and collagen-like proteins. The synthesis involves asymmetric hydroxylation and has applications in creating collagen cross-links (Marin et al., 2002).
Synthesis of N-acyl-2-pyrrolidinones : The compound is involved in the synthesis of N-acyl-2-pyrrolidinones, which has implications in pharmaceutical chemistry and the creation of bioactive molecules (Rekatas et al., 1996).
Development of Medicinal Chemistry : It has been utilized in the discovery and development of nonpeptidic αvβ6 integrin inhibitors, specifically for the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Stereochemistry Research : The compound has been used to understand stereochemistry, such as in the preparation of optically active amino acids and studying their structural properties (Shiraiwa et al., 2006).
Synthesis of Bioactive Molecules : It has been involved in the synthesis of coordination compounds with potential antimicrobial and cytotoxic activities, highlighting its role in the development of new medicinal molecules (Aiyelabola et al., 2017).
Neuraminidase Inhibitors : The compound has been part of the design and synthesis of influenza neuraminidase inhibitors, contributing to antiviral research (Wang et al., 2001).
Mechanism of Action
Target of Action
The primary targets of EN300-26959933 are currently unknown. The compound is a derivative of 3-amino-2-hydroxybutanoic acids , which have been linked to a wide range of biological activities, including antibiotic, antifungal, and antitumor agents, as well as protease inhibition . .
Biochemical Pathways
The biochemical pathways affected by EN300-26959933 are currently unknown. Given the broad biological activities of 3-amino-2-hydroxybutanoic acids , it is possible that EN300-26959933 could affect multiple pathways.
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.ClH/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6;/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15);1H/t5-,6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWZIDBJAJTCEY-MKXDVQRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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